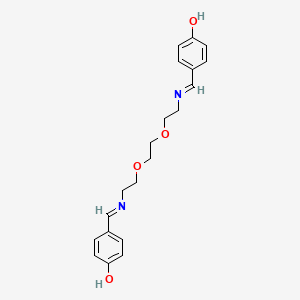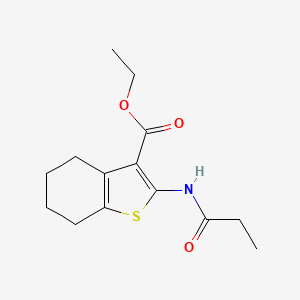![molecular formula C19H22N2O3S2 B2758410 (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 658070-10-1](/img/structure/B2758410.png)
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonylphenylpropenamide compounds, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Photocatalytic Hydrogen Evolution
The compound has been investigated for its role in photocatalytic hydrogen evolution by water splitting. Researchers have explored its potential as a polymeric photocatalyst, aiming to enhance hydrogen production efficiency. Specifically, a series of sulfone-based dual acceptor copolymers derived from 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) demonstrated promising results. The A1–A2-type copolymer, containing sulfonyl groups, outperformed other copolymers and homopolymers in terms of photocatalytic activity .
SuFEx Click Chemistry
SuFEx (Sulfur Fluoride Exchange) is a modular click reaction used for assembling functional molecules. While not directly related to the compound, understanding its applications can provide context. SuFEx reactions have found utility in various areas of modern chemistry, including drug discovery .
Synthesis of β-Keto Sulfones
Although not specifically mentioned for this compound, recent advances in the synthesis of β-keto sulfones are relevant. These compounds have extensive synthetic applications, and new prospects for β-keto thiosulfones have also been highlighted .
properties
IUPAC Name |
(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(12-9-17-6-5-15-25-17)20-16-7-10-18(11-8-16)26(23,24)21-13-3-1-2-4-14-21/h5-12,15H,1-4,13-14H2,(H,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVHRVUZTSQGRJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2758330.png)

![2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2758336.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2758337.png)
![10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2758339.png)



![2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2758344.png)
![N-[4-(2-bromoethyl)phenyl]Acetamide](/img/structure/B2758345.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)
![N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2758350.png)